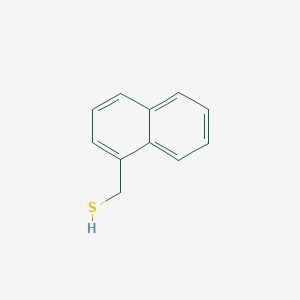

1-Naphthalenemethanethiol

説明

1-Naphthalenemethanethiol is a sulfur-containing organic compound that is structurally related to naphthalene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss 1-Naphthalenemethanethiol, they do provide insights into various naphthalene derivatives and their chemical properties, which can be extrapolated to understand the characteristics of 1-Naphthalenemethanethiol.

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step reactions and the use of specific reagents to introduce functional groups at desired positions on the naphthalene core. For example, the synthesis of 1,8-bis(trimethylsilyl)- and 1,8-bis(trimethylstannyl)-naphthalene is achieved by reacting 1,8-dilithionaphthalene with trimethylchlorosilane and trimethyltin chloride, respectively . Similarly, the synthesis of 8-substituted-1-naphthamides involves perilithiation of naphthalenes with specific 1-substituents . These methods could potentially be adapted to synthesize 1-Naphthalenemethanethiol by introducing a thiol group at the 1-position of naphthalene.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is influenced by the substituents attached to the naphthalene core. Steric effects of substituents can be evaluated using NMR spectroscopy, as demonstrated in the study of 1,8-bis(trimethylsilyl)naphthalene . The introduction of a methanethiol group at the 1-position of naphthalene would likely affect the electronic distribution and steric hindrance, potentially influencing the reactivity and physical properties of 1-Naphthalenemethanethiol.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions depending on their functional groups. For instance, the synthesis of naphthalene-1,8-diylbis(diphenylmethylium) involves an electron-transfer reduction behavior leading to the formation of 1,1,2,2-tetraphenylacenaphthene . The reactivity of 1-Naphthalenemethanethiol would be expected to be influenced by the presence of the thiol group, which could participate in oxidation-reduction reactions and potentially serve as a nucleophile in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are diverse and depend on their molecular structure. For example, the crystal structure and conductivity of 2,3,6,7-tetrakis(methylthio)naphthalene are described, with the compound exhibiting activated conductivity and low susceptibility . The presence of a thiol group in 1-Naphthalenemethanethiol would contribute to its physical properties such as solubility, melting point, and boiling point, as well as its chemical properties like acidity and reactivity towards oxidants.

科学的研究の応用

Synthesis and Material Applications

1-Naphthalenemethanethiol and related naphthalene compounds have been extensively studied for their synthesis and applications in materials science. Research indicates their use in supramolecular chemistry, sensors, and molecular switching devices, such as catenanes and rotaxanes. They are also employed in the creation of ion-channels by ligand gating and as gelators for sensing aromatic systems. Additionally, these compounds have been explored for catalysis through anion-π interactions and intercalations with DNA for medicinal applications. Core-substituted naphthalene diimides (cNDIs), a related category, have shown potential in artificial photosynthesis and solar cell technology, indicating a broad scope for these compounds in various fields including chemistry, physics, and materials science (Kobaisi et al., 2016).

Environmental and Toxicological Studies

Research has also been conducted on the toxicological effects of naphthalene compounds. For instance, a study investigated the impact of naphthalene and benzene on Tribolium castaneum, revealing changes in gene expression related to oxidative stress, metabolism, reproduction, metamorphosis, and neurotransmission (Pájaro-Castro et al., 2017).

Medicinal and Biological Applications

In the medical and biological domain, 1-Naphthalenemethanethiol derivatives have shown antimicrobial properties. A study on the microwave-assisted synthesis of 1-(arylthio)naphthalen-2-ols demonstrated their potential for antibacterial and antifungal activities (Anjaiah et al., 2017). Furthermore, certain naphthalene-based compounds, such as 1-((E)-(2-(2-(phenylthio)ethylthio)phenylimino)methyl)naphthalen-2-ol (L2), have been used as fluorescent probes for metal ions, with implications for cell staining studies (Karak et al., 2012).

Photocatalytic and Environmental Applications

Another area of application for naphthalene derivatives includes photocatalytic degradation in environmental contexts. For example, the removal of 1-naphthol from water via photocatalytic degradation using N,S-doped TiO2 has been studied, demonstrating effective wastewater treatment techniques (Mahmoodi et al., 2022).

Semiconductor and Electronic Applications

In the field of electronics, naphthalene diimides, including derivatives of 1-Naphthalenemethanethiol, have been explored for their potential in organic electronics, photovoltaic devices, and flexible displays. Their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability make them promising candidates for these applications (Bhosale et al., 2021).

特性

IUPAC Name |

naphthalen-1-ylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFGKICZZHDQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148113 | |

| Record name | 1-Naphthalenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalenemethanethiol | |

CAS RN |

1076-67-1, 5254-86-4 | |

| Record name | 1-Naphthalenemethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenemethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride](/img/structure/B3023334.png)

![[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B3023337.png)

![N-(2-{2-[2-(acetylamino)ethoxy]-4-aminophenoxy}ethyl)acetamide](/img/structure/B3023353.png)